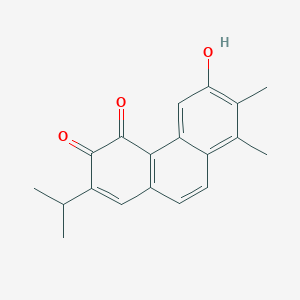

12-Demethylmultiorthoquinone

描述

12-Demethylmultiorthoquinone is a naturally occurring aromatic secondary metabolite isolated from plant species within the Labiatae (Lamiaceae) family. Structurally, it belongs to the orthoquinone subclass of quinones, characterized by a bicyclic aromatic core with hydroxyl and ketone functional groups. The compound is derived biosynthetically via oxidative modifications of diterpenoid precursors, with demethylation at the C12 position distinguishing it from its methylated analog, multiorthoquinone .

Its antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv has been documented, with a reported minimum inhibitory concentration (MIC) of ≤2 μg/ml, positioning it as a promising lead for tuberculosis drug development . Further studies highlight its role in oxidative stress modulation, though detailed mechanistic insights remain under investigation .

属性

分子式 |

C19H18O3 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC 名称 |

6-hydroxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione |

InChI |

InChI=1S/C19H18O3/c1-9(2)14-7-12-5-6-13-10(3)11(4)16(20)8-15(13)17(12)19(22)18(14)21/h5-9,20H,1-4H3 |

InChI 键 |

OVYJWDSHGYTZSE-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |

规范 SMILES |

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |

产品来源 |

United States |

相似化合物的比较

Structural Comparison

The structural analogs of 12-Demethylmultiorthoquinone include:

Key Observations :

- Demethylation at C12 (as in this compound vs. multiorthoquinone) correlates with enhanced antimycobacterial activity (MIC reduction from 4 μg/ml to ≤2 μg/ml) .

- The orthoquinone scaffold exhibits superior activity compared to para-quinone analogs (e.g., 4-Hydroxysapriparaquinone), likely due to improved redox cycling and membrane permeability .

Structure-Activity Relationships (SAR)

- Demethylation: Removal of the C12 methyl group (as in this compound) improves antimycobacterial activity, possibly by reducing steric hindrance for enzyme interaction .

- Hydroxylation : Additional hydroxyl groups (e.g., in multicaulin) may reduce membrane permeability but enhance solubility and target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。